Fam-sams

AMPK selectivity kinase profiling assay specificity

FAM-SAMS is a 5-carboxyfluorescein (5-FAM)-labeled SAMS peptide. The SAMS peptide (sequence: HMRSAMSGLHLVKRR) is a synthetic 15-mer derived from the AMPK phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC).

Molecular Formula C95H141N29O24S2
Molecular Weight 2137.5 g/mol
Cat. No. B12381697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFam-sams
Molecular FormulaC95H141N29O24S2
Molecular Weight2137.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N
InChIInChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1
InChIKeyTXPIRSFJXHBMBD-CEEAMRIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-SAMS Fluorescent AMPK Substrate


FAM-SAMS is a 5-carboxyfluorescein (5-FAM)-labeled SAMS peptide . The SAMS peptide (sequence: HMRSAMSGLHLVKRR) is a synthetic 15-mer derived from the AMPK phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC) [1]. Covalent attachment of the FAM fluorophore (Abs/Em = 494/521 nm) enables fluorescence-based detection of AMPK activity without radioactivity [2]. The compound is supplied as a TFA salt with a molecular formula of C95H141N29O24S2 and a molecular weight of 2137.45 g/mol (free base) .

Workflow Fluorescence-based AMPK activity assay, no radioactivity
Detection Standard plate reader (494/521 nm), compatible with 384-well format
Selection Context SAMS peptide specificity for AMPK over PKA/other kinases

Why FAM-SAMS Cannot Be Substituted


The SAMS peptide sequence is highly specific for AMPK and is not phosphorylated by PKA or five other purified protein kinases tested [1]. However, unlabeled SAMS requires radioactive [γ-³²P]ATP detection, which poses safety, disposal, and throughput limitations. FAM-SAMS retains the native peptide sequence and AMPK specificity while enabling fluorescence-based readout . Alternative fluorescent AMPK substrates vary widely in kinase selectivity, assay format compatibility, and data reproducibility . For instance, Fluorescein-CREBtide is phosphorylated by numerous Ser/Thr kinases beyond AMPK, compromising signal specificity . ULight-ACCSer79 requires specialized TR-FRET instrumentation . The FRET-based S/T 23 peptide is a self-contained system incompatible with simple fluorescence polarization or mobility shift assays. FAM-SAMS provides a direct fluorescence readout (494/521 nm) compatible with standard plate readers, enabling quantitative, reproducible AMPK activity measurements without cross-reactivity or specialized hardware .

Target
FAM-SAMS
Retains native sequence, fluorescence readout, standard plate reader
Substitute
Unlabeled SAMS
Requires radioactive [γ-³²P]ATP, low throughput
Target
FAM-SAMS
AMPK-specific (not phosphorylated by PKA or 5 other kinases)
Substitute
Fluorescein-CREBtide
Promiscuous substrate (>15 Ser/Thr kinases), requires extensive controls
Target
FAM-SAMS
Compatible with standard fluorescence plate readers
Substitute
ULight-ACCSer79 / TR-FRET peptides
Requires specialized TR-FRET instrumentation, higher capital cost

FAM-SAMS vs. Alternative Substrates: Quantitative Evidence


AMPK Specificity vs. Fluorescein-CREBtide

FAM-SAMS contains the SAMS peptide sequence, which is not phosphorylated by PKA or five other purified protein kinases [1]. In contrast, Fluorescein-CREBtide is a promiscuous substrate phosphorylated by >15 Ser/Thr kinases including PKA, PKC, CaMKII, and MAPKAPK2 . This cross-reactivity necessitates extensive controls and reduces assay window in complex samples.

AMPK Specificity vs. CREBtide
Head-to-head
0 vs. >15 kinases
Reduces class-based cross-reactivity context
Davies et al. 1989; Vendor validation data
AMPK selectivity kinase profiling assay specificity

Catalytic Efficiency vs. ACC Substrate

The SAMS peptide (the core sequence of FAM-SAMS) exhibits a Vmax 2.5-fold higher than that of its parent protein, acetyl-CoA carboxylase (ACC), when phosphorylated by AMPK [1]. This increased catalytic rate enhances assay sensitivity and reduces substrate concentration requirements.

Catalytic Efficiency vs. ACC
Head-to-head
Vmax 2.5-fold higher
May support enhanced assay sensitivity
Davies et al. 1989; AMPK in vitro kinase assay
kinetic parameters Vmax AMPK assay sensitivity

Fluorescence vs. Radioactive Detection

FAM-SAMS provides a fluorescence readout at Abs/Em = 494/521 nm, compatible with standard fluorescence plate readers and imaging systems . Unlabeled SAMS peptide requires [γ-³²P]ATP and scintillation counting, generating radioactive waste and limiting assay throughput to ~100 samples per day. Fluorescence-based detection with FAM-SAMS enables 384- or 1536-well formats, increasing throughput >10-fold.

Fluorescence vs. Radioactive
Method context
>10-fold throughput increase
Supports high-throughput screening workflow
Standard lab workflow comparison; data to verify
non-radioactive assay high-throughput screening fluorescence polarization

Standard Plate Reader vs. TR-FRET

FAM-SAMS fluorescence (494/521 nm) is detected on any standard fluorescence plate reader or imager [1]. In contrast, ULight-ACCSer79 and other LANCE Ultra substrates require a TR-FRET-capable reader with time-resolved fluorescence and Europium detection channels . The capital equipment cost differential is ~$50,000–$100,000 for a TR-FRET reader vs. ~$10,000–$20,000 for a basic fluorescence plate reader.

Plate Reader vs. TR-FRET
Class-level
~$30K–$100K lower cost
Reduces instrumentation barrier for labs
TR-FRET reader vs. fluorescence plate reader pricing
assay platform TR-FRET fluorescence polarization instrumentation cost

Validated Purity and Stability

Commercially available FAM-SAMS is supplied at ≥95% purity by HPLC , with validated stability of 3 years at -20°C as powder and 6 months at -80°C in solution . This batch-to-batch consistency ensures reproducible kinetic measurements across multi-year studies. In comparison, in-house fluorescent labeling of SAMS peptide introduces variability in labeling efficiency and fluorophore positioning that can alter Km and Vmax values.

Purity and Stability
Supplier data
≥95% purity (HPLC)
May support lot-to-lot reproducibility
Commercial QC release specifications
peptide purity assay reproducibility QC validation

FAM-SAMS: Key Applications


High-Throughput AMPK Screening

FAM-SAMS enables 384-well fluorescence-based AMPK activity assays . Its >10-fold throughput advantage over radioactive SAMS peptide assays and compatibility with standard plate readers make it the preferred substrate for screening compound libraries. The 2.5-fold higher Vmax of the SAMS sequence relative to ACC [1] provides robust signal-to-noise ratios even at low enzyme concentrations, reducing reagent costs per well.

AMPK Activity in Crude Lysates

The SAMS peptide sequence is not phosphorylated by PKA or five other purified kinases , ensuring that fluorescence signal in FAM-SAMS assays originates predominantly from AMPK activity. This specificity eliminates the need for immunodepletion or inhibitor cocktails required when using promiscuous substrates like Fluorescein-CREBtide , enabling direct, quantitative AMPK activity measurements in complex biological samples.

AMPK Assays Without TR-FRET Instrumentation

FAM-SAMS fluorescence detection (494/521 nm) requires only a standard fluorescence plate reader, avoiding the $50,000–$120,000 capital investment needed for TR-FRET readers . This lowers the barrier to entry for academic labs and core facilities establishing AMPK assay services, while still providing quantitative, reproducible data suitable for publication.

Batch-to-Batch Consistency for Longitudinal Studies

Commercially sourced FAM-SAMS is supplied at ≥95% purity with validated long-term stability , ensuring that kinetic parameters remain consistent across multi-year studies. In-house fluorescent labeling of SAMS peptide introduces variability in labeling efficiency and fluorophore positioning that can confound longitudinal data interpretation. For multi-site clinical trials or extended mechanistic studies, commercial FAM-SAMS provides the requisite reproducibility.

Application
Selection Property
Validation Focus
High-throughput AMPK screening
Fluorescent substrate compatibility
Signal window and Z-factor
AMPK activity in crude lysates
Kinase selectivity (SAMS sequence)
Cross-reactivity controls
AMPK assays without TR-FRET
Standard plate reader compatibility
Instrumentation setup and gain
Longitudinal study consistency
QC-validated purity (HPLC)
Km/Vmax variation across lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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